Azepan-2-ylmethyl 4-nitrobenzoate
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Overview
Description
Azepan-2-ylmethyl 4-nitrobenzoate is an organic compound characterized by the presence of an azepane ring attached to a methyl group, which is further linked to a 4-nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azepan-2-ylmethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with azepan-2-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Azepan-2-ylmethyl 4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: Azepan-2-ylmethyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and azepan-2-ylmethanol.
Scientific Research Applications
Azepan-2-ylmethyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Azepan-2-ylmethyl 4-nitrobenzoate involves its interaction with molecular targets, which can vary depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Azepan-2-ylmethyl 4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Azepan-2-ylmethyl benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzyl alcohol: Contains the nitrobenzoate moiety but lacks the azepane ring.
Uniqueness: Azepan-2-ylmethyl 4-nitrobenzoate is unique due to the presence of both the azepane ring and the nitrobenzoate moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
5449-24-1 |
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Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
azepan-2-ylmethyl 4-nitrobenzoate |
InChI |
InChI=1S/C14H18N2O4/c17-14(11-5-7-13(8-6-11)16(18)19)20-10-12-4-2-1-3-9-15-12/h5-8,12,15H,1-4,9-10H2 |
InChI Key |
ZVCDTJFXCMCICP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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